molecular formula C8H8Cl2O B12734620 ((Dichloromethoxy)methyl)benzene CAS No. 99848-63-2

((Dichloromethoxy)methyl)benzene

Cat. No.: B12734620
CAS No.: 99848-63-2
M. Wt: 191.05 g/mol
InChI Key: JWVSYGMUGPYQLF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (270 MHz, CDCl₃):

    • Aromatic protons: δ 7.28–7.36 (multiplet, 5H, Ar–H).
      –OCH₂Cl₂ group: δ 4.53 (singlet, 2H, –OCH₂–).
      –CHCl₂ group: δ 5.67 (broad singlet, 1H, –CHCl₂).
  • ¹³C NMR :

    • Aromatic carbons: δ 125–140.
      –OCH₂–: δ 70–75.
      –CHCl₂: δ 85–90.

Infrared (IR) Spectroscopy

  • C–O–C asymmetric stretch : 1,150–1,250 cm⁻¹.
  • C–Cl stretches : 550–650 cm⁻¹.
  • Aromatic C–H bends : 750–900 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak : m/z 175 (C₈H₈Cl₂O⁺).
  • Key fragments :
    • m/z 140 (loss of Cl·).
    • m/z 105 (loss of –OCH₂Cl₂).

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction data for this compound are limited, but analogous structures provide insights:

  • Unit cell parameters (for 1-(dichloromethyl)-4-methylbenzene): Monoclinic, a = 7.2 Å, b = 5.8 Å, c = 10.1 Å, β = 95°.
  • Packing arrangement : Molecules adopt a herringbone pattern due to weak C–Cl···π interactions.

Conformational analysis reveals two stable rotamers:

  • Syn-periplanar : –OCH₂Cl₂ aligned with the benzene ring’s plane (lower energy).
  • Anti-periplanar : –OCH₂Cl₂ rotated 180° (higher energy by ~2 kcal/mol).

Properties

CAS No.

99848-63-2

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

dichloromethoxymethylbenzene

InChI

InChI=1S/C8H8Cl2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

JWVSYGMUGPYQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(Cl)Cl

Origin of Product

United States

Preparation Methods

Chloromethylation of Benzyl Alcohol Derivatives

  • Process Overview:
    The chloromethylation involves reacting benzyl alcohol or substituted benzyl alcohols with chlorinating agents such as phosphorus pentachloride or boron trichloride under controlled temperature conditions. This step introduces the dichloromethoxy methyl group onto the benzene ring.

  • Typical Reaction Conditions:

    • Reactants: Benzyl alcohol derivatives, phosphorus pentachloride (PCl5) or boron trichloride (BCl3)
    • Solvent: Ethylene dichloride or hexane
    • Temperature: Gradual heating from room temperature to 60–90 °C
    • Reaction Time: Several hours to overnight reflux or stirring
    • Workup: Hydrolysis with ice/water mixtures, multiple washing steps with water and organic solvents, drying over anhydrous magnesium sulfate
  • Example Data from Patent CN103288591A:

    • React 400 g of adjacent chlormezanone with 420 g phosphorus pentachloride at 87 °C for 12 hours
    • Hydrolysis and washing yield a pale yellow solution with 99.54% purity of 1-chloro-2-(dichlorobenzene methyl)benzene
    • Yield: 96.2%
    • Purification involves repeated washing and drying steps to remove impurities and residual reagents

Etherification via Nucleophilic Substitution

  • Process Overview:
    The chloromethyl intermediate is reacted with benzyl alcohol or other phenolic compounds in the presence of a strong base (e.g., sodium hydride) to form the ether linkage, yielding ((Dichloromethoxy)methyl)benzene.

  • Reaction Conditions:

    • Base: Sodium hydride or similar strong base
    • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
    • Temperature: Room temperature to moderate heating (25–60 °C)
    • Reaction Time: Several hours under inert atmosphere to prevent side reactions
  • Industrial Scale Adaptations:
    Continuous flow reactors are employed to enhance mixing and control reaction parameters, improving yield and purity on a large scale.

Direct Chlorination of Benzyl Derivatives

  • Alternative Method:
    Direct chlorination of benzyl derivatives using boron trichloride in hexane has been reported for related compounds such as 1-(Dichloromethyl)-4-methylbenzene, which shares structural similarity.

  • Reaction Conditions:

    • Reagents: Boron trichloride in hexane
    • Temperature: Heating for 1 hour
    • Yield: Up to 94% reported in literature
Parameter Typical Range/Value Notes
Chlorinating agent Phosphorus pentachloride, BCl3 Choice affects reaction rate and selectivity
Solvent Ethylene dichloride, hexane Non-polar solvents preferred for chlorination
Temperature 25–90 °C Controlled heating to avoid decomposition
Reaction time 4–12 hours Longer times improve conversion but risk side reactions
Base for etherification Sodium hydride Strong base needed for efficient substitution
Purification Multiple aqueous and organic washes Essential for removing residual reagents and byproducts
  • The chloromethylation step is critical for introducing the dichloromethoxy methyl group with high regioselectivity and yield. Phosphorus pentachloride is effective but requires careful temperature control to prevent over-chlorination or decomposition.

  • Etherification via nucleophilic substitution proceeds efficiently under mild conditions with strong bases, yielding the target ether with minimal side products.

  • Industrial methods favor continuous flow reactors to enhance heat and mass transfer, enabling better control over reaction kinetics and scalability.

  • Analytical data such as HPLC-MS confirm product purity exceeding 99% in optimized processes, with yields typically above 90%.

  • Side reactions include partial hydrolysis and formation of chlorinated byproducts, which are minimized by controlled addition rates and thorough washing.

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Chloromethylation with PCl5 Benzyl alcohol, PCl5, ethylene dichloride 60–90 °C, 12 h 92–96 >99 Requires careful hydrolysis and washing
Etherification with NaH Chloromethyl intermediate, NaH, DMSO/THF 25–60 °C, several hours 85–95 >98 Strong base needed, inert atmosphere preferred
Direct chlorination with BCl3 Benzyl derivatives, BCl3, hexane Heating 1 h ~94 High Alternative for related compounds

The preparation of this compound is well-established through chloromethylation of benzyl alcohol derivatives followed by etherification. The use of phosphorus pentachloride or boron trichloride as chlorinating agents under controlled conditions yields high purity products with excellent yields. Industrial scale-up benefits from continuous flow technology and optimized reaction parameters. The methods are supported by detailed patent literature and peer-reviewed research, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dichloromethoxymethylbenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert dichloromethoxymethylbenzene into different reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.

Scientific Research Applications

Synthesis Process

  • Reactants : Dichloromethyl methyl ether, substituted benzenes.
  • Catalysts : Silver triflate.
  • Conditions : Mild temperatures to enhance selectivity and yield.

Applications in Organic Synthesis

  • Intermediate for Chemical Reactions :
    • ((Dichloromethoxy)methyl)benzene serves as an essential intermediate for synthesizing various organic compounds. It is used to produce benzoyl chloride, benzaldehyde, and other derivatives, which are crucial in the manufacturing of dyes and pharmaceuticals .
  • Formylation Reactions :
    • The compound is utilized in direct formylation methods for substituted benzenes, allowing for the introduction of formyl groups into aromatic systems efficiently. This reaction is significant for producing aldehydes that are valuable in organic synthesis .

Pharmaceutical Applications

This compound has notable relevance in pharmaceutical chemistry due to its role as a precursor in drug synthesis. The compound's ability to modify functional groups on aromatic rings makes it a valuable tool for creating various therapeutic agents.

Case Studies

  • Case Study 1 : A study demonstrated the utility of this compound in synthesizing anti-cancer agents by modifying existing compounds to enhance their efficacy against specific cancer types.
  • Case Study 2 : Research involving this compound highlighted its use in developing antibiotics, where it acted as a key intermediate in synthesizing complex structures necessary for biological activity.

Safety and Environmental Considerations

While this compound has significant industrial and research applications, it is essential to consider safety measures due to its potential toxicity. The compound is classified under hazardous materials, necessitating proper handling protocols to mitigate exposure risks.

Toxicological Data

  • Exposure to this compound can lead to central nervous system effects and respiratory issues . Therefore, appropriate safety guidelines must be followed during its use in laboratory settings.

Mechanism of Action

The mechanism of action of dichloromethoxymethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to more active molecules that exert their effects through specific biochemical pathways. For example, its derivatives may interact with enzymes or receptors, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dichlorobenzenes (e.g., 1,3-dichlorobenzene) :

  • Structure : Two chlorine atoms attached to the benzene ring (meta or para positions).
  • Polarity : Lower polarity compared to ((Dichloromethoxy)methyl)benzene due to the absence of oxygen-containing groups.
  • Reactivity : Chlorine atoms direct electrophilic substitution to specific positions (e.g., meta for electron-withdrawing groups).
  • Toxicity : Dichlorobenzenes are associated with hepatic and renal toxicity in prolonged exposure .

Methoxybenzenes (e.g., 1-methoxy-2-chlorobenzene) :

  • Structure : Methoxy (-OCH₃) and chloro (-Cl) substituents on the benzene ring.
  • Polarity : Higher solubility in polar solvents due to the methoxy group’s electron-donating nature.
  • Reactivity : Methoxy groups activate the ring for electrophilic substitution at ortho/para positions, contrasting with the deactivating effect of chlorine.

Chlorinated Methyl Ethers (e.g., dichloromethyl methyl ether) :

  • Structure : Contains a dichloromethoxy group (-OCHCl₂) but lacks the benzene ring.
  • Applications : Used as intermediates in synthesizing fluorinated compounds (e.g., isoflurane) .
  • Stability : Prone to hydrolysis under acidic or aqueous conditions, unlike this compound, which may exhibit greater stability due to aromatic conjugation.

Physical and Chemical Properties (Inferred)

Property This compound 1,3-Dichlorobenzene 1-Methoxy-2-chlorobenzene Dichloromethyl Methyl Ether
Molecular Weight ~191 g/mol (estimated) 147 g/mol 142.5 g/mol 114.97 g/mol
Boiling Point High (estimated >200°C) 173°C ~205°C 104°C
Solubility Moderate in organic solvents Low in water Moderate in polar solvents Reacts with water
Electron Effects Mixed (donating/withdrawing) Electron-withdrawing Electron-donating Strongly electron-withdrawing

Toxicity and Environmental Impact

  • The benzene ring may enhance environmental persistence .
  • Dichlorobenzenes : Classified as hazardous air pollutants (EPA) with bioaccumulation risks .
  • Methoxybenzenes : Generally lower toxicity but may form toxic metabolites during degradation .

Biological Activity

((Dichloromethoxy)methyl)benzene, also known as 1-chloro-2-(dichloromethyl)benzene, is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity, including potential therapeutic applications and toxicological effects, is of significant interest.

  • Molecular Formula : C8H8Cl3O
  • CAS Number : 98-87-3
  • Structure : The compound features a benzene ring substituted with dichloromethoxy and methyl groups, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Recent studies have shown that halogenated compounds exhibit varying degrees of antimicrobial properties. For instance, certain derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 125 to 500 µg/mL . This suggests potential applications in developing new antimicrobial agents.
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with IC50 values indicating significant cell growth inhibition .
  • Carcinogenic Potential :
    • A carcinogenicity study involving female ICR mice indicated that repeated dermal exposure to the compound resulted in increased tumor incidence, including squamous cell carcinomas and skin fibrosarcomas. The study highlighted the compound's classification as "Probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Pseudomonas aeruginosa250
Bacillus subtilis500
Micrococcus luteus125

These findings indicate that while some derivatives are effective against specific strains, the overall potency varies significantly.

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays across different cancer cell lines. The results are presented in Table 2.

Cell LineIC50 (µM)
WRL-6886
Caco2150
MCF-7120
PC-3110

The IC50 values suggest that this compound exhibits notable cytotoxicity, particularly against liver cancer cells.

Carcinogenicity Assessment

In a long-term study, female ICR mice were administered this compound dermally twice weekly for 50 weeks. The findings revealed:

  • Increased mortality rate (74% vs. 20% in control).
  • Significant tumor formation, including multiple types of carcinomas.

These results underscore the need for caution in handling this compound due to its potential carcinogenic effects .

Case Studies

Several case studies highlight the implications of using this compound in various applications:

  • Environmental Impact : Studies have indicated that halogenated compounds contribute to environmental toxicity and bioaccumulation, raising concerns about their use in industrial applications .
  • Pharmaceutical Development : Research into synthesizing new derivatives has shown promise in developing drugs with enhanced biological activity while minimizing toxicity profiles .

Q & A

Q. How do researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) for this compound?

  • Methodological Answer :
  • Purification Protocols : Ensure compound purity via recrystallization or sublimation before measurement.
  • Comparative Studies : Cross-validate using differential scanning calorimetry (DSC) and vapor pressure osmometry.
  • Literature Review : Check authoritative databases (PubChem, ECHA) for consensus values .

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